molecular formula C10H18 B106855 2,2-Dimethyl-3-octyne CAS No. 19482-57-6

2,2-Dimethyl-3-octyne

Cat. No. B106855
CAS RN: 19482-57-6
M. Wt: 138.25 g/mol
InChI Key: XBLMXBDWMYMTLK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-octyne, also known as DMDO, is a highly reactive organic compound that is widely used in various scientific research applications. DMDO is a versatile reagent that can be used for a variety of chemical transformations, including oxidation, epoxidation, and halogenation.

Mechanism Of Action

The mechanism of action of 2,2-Dimethyl-3-octyne involves the transfer of oxygen atoms from the 2,2-Dimethyl-3-octyne molecule to the substrate. 2,2-Dimethyl-3-octyne is a highly reactive species that can undergo a variety of reactions, including epoxidation, halogenation, and oxidation. The reaction mechanism of 2,2-Dimethyl-3-octyne is complex and involves the formation of various intermediates.

Biochemical And Physiological Effects

2,2-Dimethyl-3-octyne has been shown to have a variety of biochemical and physiological effects. 2,2-Dimethyl-3-octyne has been shown to induce oxidative stress in cells, leading to DNA damage and cell death. 2,2-Dimethyl-3-octyne has also been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

2,2-Dimethyl-3-octyne has several advantages for lab experiments. It is a highly reactive species that can be used for a variety of chemical transformations. 2,2-Dimethyl-3-octyne is also relatively easy to synthesize and can be obtained in high yields. However, 2,2-Dimethyl-3-octyne is a highly reactive and unstable compound that requires careful handling. 2,2-Dimethyl-3-octyne is also toxic and can be hazardous if not handled properly.

Future Directions

There are several future directions for the research on 2,2-Dimethyl-3-octyne. One area of research is the development of new synthetic methods for 2,2-Dimethyl-3-octyne. Another area of research is the investigation of the mechanism of action of 2,2-Dimethyl-3-octyne, and the development of new applications for 2,2-Dimethyl-3-octyne in organic synthesis. Additionally, there is a need for further research on the biochemical and physiological effects of 2,2-Dimethyl-3-octyne, and its potential use in cancer therapy.

Synthesis Methods

2,2-Dimethyl-3-octyne can be synthesized by the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dione (2,2-Dimethyl-3-octyne) with acetylene in the presence of a palladium catalyst. The reaction is carried out under high pressure and high temperature conditions. The yield of 2,2-Dimethyl-3-octyne is typically around 50-60%.

Scientific Research Applications

2,2-Dimethyl-3-octyne is widely used in various scientific research applications. One of the most important applications of 2,2-Dimethyl-3-octyne is in the field of organic synthesis. 2,2-Dimethyl-3-octyne can be used as an oxidizing agent for the conversion of alkenes to epoxides, and for the oxidation of alcohols to aldehydes and ketones. 2,2-Dimethyl-3-octyne can also be used in the halogenation of alkenes, and for the synthesis of α-haloketones.

properties

CAS RN

19482-57-6

Product Name

2,2-Dimethyl-3-octyne

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

2,2-dimethyloct-3-yne

InChI

InChI=1S/C10H18/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3

InChI Key

XBLMXBDWMYMTLK-UHFFFAOYSA-N

SMILES

CCCCC#CC(C)(C)C

Canonical SMILES

CCCCC#CC(C)(C)C

synonyms

2,2-Dimethyl-3-octyne.

Origin of Product

United States

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